10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole
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Overview
Description
10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry and pharmacology. This compound is part of the broader class of benzimidazole derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole typically involves the cyclocondensation of 1-dialkylaminoalkyl-2-aminobenzimidazoles with 1,3-bromochloropropane . Another method includes the intramolecular cyclization of 1-alkyl (aryl, arylmethyl)-2 (3-chloropropylamino)benzimidazoles . These reactions are usually carried out under reflux conditions in toluene for a short duration .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the availability of starting materials and optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in 10-chloroethyl derivatives can be substituted by various amines.
Cyclization: Intramolecular cyclization can lead to the formation of tetracyclic structures.
Common Reagents and Conditions
Reagents: Primary or secondary amines, ethylenechlorohydrin, SOCl2 (thionyl chloride).
Conditions: Reflux in toluene, neutral medium for alkylation.
Major Products
Substituted Derivatives: 10-alkylaminoethyl-substituted derivatives.
Tetracyclic Structures: Formed through intramolecular quaternization.
Scientific Research Applications
10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole has shown potential in various scientific research applications:
Medicinal Chemistry: Exhibits 5-HT2 antagonist activity, platelet antiaggregant properties, and moderate P2Y1-antagonist, antiarrhythmic, and hypoglycemic actions.
Pharmacology: Derivatives exhibit hypotensive, hypoglycemic, and antiaggregant activity.
Biological Studies: Potential CRF1 receptor antagonists.
Mechanism of Action
The mechanism of action of 10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets:
5-HT2 Receptors: Acts as an antagonist, inhibiting the receptor’s activity.
Platelet Aggregation: Inhibits platelet aggregation, contributing to its antiaggregant properties.
P2Y1 Receptors: Exhibits antagonist activity, affecting purinergic signaling.
Comparison with Similar Compounds
Similar Compounds
- 10-alkylaminoethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazoles .
- 2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazolyl-N-acetic acids .
Uniqueness
10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for diverse pharmacological applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H17N3 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C17H17N3/c1-2-7-14(8-3-1)13-20-16-10-5-4-9-15(16)19-12-6-11-18-17(19)20/h1-5,7-10H,6,11-13H2 |
InChI Key |
VUVONONNFCOAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2N(C1)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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